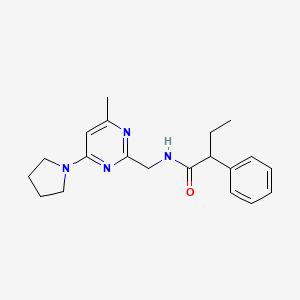
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of action
Compounds with a pyrimidine structure have been found to exhibit a wide range of pharmacological activities . They are often employed in the design of privileged structures in medicinal chemistry . The specific target would depend on the exact structure and functional groups of the compound.
Mode of action
The mode of action would depend on the specific target of the compound. For example, some pyrimidine derivatives are known to inhibit certain enzymes or bind to specific receptors, altering their function .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action of the compound. For example, if the compound targets an enzyme involved in a specific biochemical pathway, it could potentially inhibit or enhance that pathway .
Actividad Biológica
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
- Molecular Formula : C27H27N5O2S
- Molecular Weight : 465.6 g/mol
The structure features a pyrimidine ring substituted with a pyrrolidinyl group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE9A, which plays a crucial role in regulating cGMP levels in the brain. Elevated cGMP levels are associated with enhanced cognitive functions and neuroprotection .
- Receptor Modulation : It may also modulate various receptors involved in neurotransmission, contributing to its procognitive effects observed in rodent models .
1. Cognitive Enhancement
Research indicates that this compound exhibits procognitive activity. In several rodent models, it has been shown to improve memory and learning capabilities, likely through its effects on cGMP signaling pathways .
2. Neuroprotective Effects
The compound's ability to elevate cGMP levels has been linked to neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease . This has been demonstrated in transgenic mouse models where cognitive decline was mitigated.
3. Antitumor Activity
Preliminary studies suggest potential antitumor effects, although specific mechanisms remain under investigation. The compound may influence pathways related to cell proliferation and apoptosis, making it an interesting candidate for cancer research.
Case Study 1: Cognitive Enhancement in Rodents
A study evaluated the effects of this compound on cognitive performance in mice. The results indicated significant improvements in tasks assessing memory retention compared to control groups, correlating with increased cGMP levels in the brain .
Case Study 2: Neuroprotection in Transgenic Models
In another study involving APP transgenic mice, administration of the compound resulted in synaptic stabilization and reduced amyloid plaque accumulation, suggesting a protective effect against neurodegeneration .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-3-17(16-9-5-4-6-10-16)20(25)21-14-18-22-15(2)13-19(23-18)24-11-7-8-12-24/h4-6,9-10,13,17H,3,7-8,11-12,14H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGIKBOIJFQXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC(=CC(=N2)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













